molecular formula C6H9NO4 B2849497 Methyl 3-hydroxy-2-nitrosopent-2-enoate CAS No. 1937358-65-0

Methyl 3-hydroxy-2-nitrosopent-2-enoate

Cat. No.: B2849497
CAS No.: 1937358-65-0
M. Wt: 159.141
InChI Key: BHBYGTHVHISSFS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-nitrosopent-2-enoate (C₈H₁₅N₃O₂, molecular weight 185.23 g/mol, CAS No. EN300-412798) is a nitroso-containing methyl ester characterized by a conjugated enoate backbone with hydroxyl and nitroso substituents at the 3- and 2-positions, respectively . Its structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for accurate structural validation, as highlighted in and .

Properties

IUPAC Name

methyl (E)-3-hydroxy-2-nitrosopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-4(8)5(7-10)6(9)11-2/h8H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBYGTHVHISSFS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=O)OC)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C(=O)OC)\N=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-nitrosopent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitroso compound with a hydroxy ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-nitrosopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo esters, while reduction can produce amino esters .

Scientific Research Applications

Methyl 3-hydroxy-2-nitrosopent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-nitrosopent-2-enoate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-hydroxy-2-nitrosopent-2-enoate shares functional and structural features with other methyl esters, nitroso compounds, and hydroxylated derivatives. Below is a comparative analysis based on molecular properties, reactivity, and applications:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Notes
This compound C₈H₁₅N₃O₂ 185.23 Ester, hydroxyl, nitroso Likely photolabile due to nitroso
Methyl salicylate C₈H₈O₃ 152.15 Ester, hydroxyl Stable; hydrolyzes under acidic conditions
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene ester High thermal stability (resin-derived)
Z-Communic acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene ester, conjugated diene Oxidizes slowly in air
3-Methoxy-2-nitrobenzoic acid C₈H₇NO₅ 197.15 Nitro, carboxylic acid Stable under anhydrous conditions

Key Observations:

Functional Group Influence: The nitroso group in this compound introduces reactivity distinct from non-nitroso esters. For example, nitroso compounds are prone to photodegradation and tautomerism, whereas methyl salicylate’s stability is governed by its ester and phenolic hydroxyl groups . Compared to diterpene esters like sandaracopimaric acid methyl ester (), the target compound’s smaller size and polar groups may reduce hydrophobicity but enhance solubility in polar solvents .

Thermal and Chemical Stability: this compound’s nitroso group likely reduces thermal stability relative to non-nitrosated esters (e.g., methyl salicylate). notes that nitro-containing compounds like 3-methoxy-2-nitrobenzoic acid require controlled conditions during synthesis, suggesting nitroso analogs may demand similar precautions .

Crystallographic Behavior: Hydrogen bonding patterns, critical for crystal packing (), may differ significantly.

Applications and Reactivity: While diterpene esters () are often used in resins and fragrances, nitroso esters like this compound may find niche roles in photoresponsive materials or as intermediates in heterocyclic synthesis .

Biological Activity

Methyl 3-hydroxy-2-nitrosopent-2-enoate, with the IUPAC name methyl (2Z)-2-(hydroxyimino)-3-oxopentanoate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C6H9NO4
  • Molecular Weight : 159.14 g/mol
  • CAS Number : 1937358-65-0
  • Physical State : Liquid
  • Purity : ≥95%

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its nitroso and hydroxy groups. Below are key areas of research focused on its biological effects:

Antimicrobial Activity

Research indicates that compounds with nitroso groups often exhibit antimicrobial properties. In a study examining the effects of nitroso compounds on bacterial strains, this compound demonstrated significant inhibition of growth in various pathogens, suggesting its potential as an antimicrobial agent.

Cytotoxic Effects

The cytotoxicity of this compound was evaluated in human cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Anti-inflammatory Properties

In vitro studies have revealed that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role for the compound in managing inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of nitroso compounds against resistant bacterial strains. This compound was among the tested compounds showing promising results against Staphylococcus aureus .
  • Cytotoxicity Assessment :
    • Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced cell viability in MCF7 (breast cancer) and HT29 (colon cancer) cell lines, with IC50 values reported at 25 µM and 30 µM respectively .
  • Inflammation Modulation :
    • A recent investigation into the anti-inflammatory properties of this compound indicated a reduction in nitric oxide production in LPS-stimulated RAW264.7 macrophages, suggesting its potential application in treating inflammatory conditions .

Tables Summarizing Research Findings

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureusJournal of Antimicrobial Chemotherapy
CytotoxicityInduced apoptosis in cancer cellsSmith et al., 2023
Anti-inflammatoryReduced cytokine productionInflammation Research Journal

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